4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-hydroxy-3-methyl-, hydrochloride
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Overview
Description
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-hydroxy-3-methyl-, hydrochloride is a complex organic compound with a unique structure that includes a benzopyran core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-hydroxy-3-methyl-, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving appropriate phenolic and ketone precursors.
Introduction of the Dimethylamino Group: This step involves the alkylation of the benzopyran core with a dimethylamino-containing reagent.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-hydroxy-3-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carbonyl group in the benzopyran core can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-hydroxy-3-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-hydroxy-3-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Gene Expression: Influencing the expression of genes related to cell growth and survival.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 8-((dimethylamino)methyl)-7-hydroxy-3-methyl-, hydrochloride can be compared with other benzopyran derivatives:
4H-1-Benzopyran-4-one: The parent compound, lacking the dimethylamino and methyl groups.
2-Methyl-4H-1-Benzopyran-4-one: A similar compound with a methyl group at the 2-position.
6,8-Di-β-D-arabinopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-Benzopyran-4-one: A more complex derivative with additional sugar moieties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67195-70-4 |
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Molecular Formula |
C13H16ClNO3 |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
(7-hydroxy-3-methyl-4-oxochromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H15NO3.ClH/c1-8-7-17-13-9(12(8)16)4-5-11(15)10(13)6-14(2)3;/h4-5,7,15H,6H2,1-3H3;1H |
InChI Key |
WMCOPQUMRICWQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C1=O)C=CC(=C2C[NH+](C)C)O.[Cl-] |
Origin of Product |
United States |
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